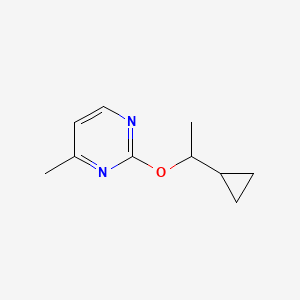

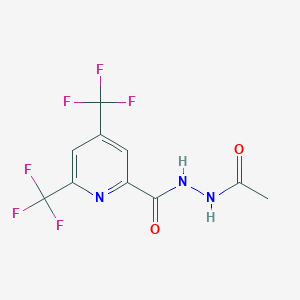

2-(1-Cyclopropylethoxy)-4-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “2-(1-Cyclopropylethoxy)-4-methylpyrimidine” are not available in the literature .Scientific Research Applications

Synthesis and Antiviral Properties

2-(1-Cyclopropylethoxy)-4-methylpyrimidine, while not directly mentioned, is closely related to compounds that have been studied for their synthesis and potential applications in antiviral treatments. For instance, studies have shown that modifications to pyrimidine derivatives can lead to compounds with significant antiviral activities. One such study involved the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, demonstrating antiviral activity against herpes viruses and retroviruses (Holý et al., 2002). This highlights the potential of similar pyrimidine compounds, like this compound, in antiviral research.

Anticancer and Antifolate Research

Another application area is in anticancer and antifolate research. Compounds structurally related to this compound have been synthesized and evaluated for their potential as antifolate drugs, showing potency comparable to existing treatments such as methotrexate in vitro against certain cancer cell lines (Degraw et al., 1992). These findings suggest that derivatives of this compound might also be explored for their anticancer properties.

Nucleoside Analogues in Cancer Treatment

The synthesis of nucleoside analogues from pyrimidine derivatives has shown promise in treating leukemia. For instance, derivatives synthesized from similar pyrimidine compounds exhibited potent cytotoxicity against cancer cells, indicating their potential use in leukemia treatment (Matsuda et al., 1991). This demonstrates the broader application of pyrimidine derivatives in synthesizing therapeutic agents for various cancers.

Antimicrobial Applications

Pyrimidine derivatives also find applications in antimicrobial research. A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials closely related to this compound, were synthesized and showed significant antimicrobial activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012). This indicates the potential of this compound derivatives in developing new antimicrobial agents.

Drug Delivery Systems

Additionally, research has focused on developing drug delivery systems utilizing pyrimidine derivatives. The dihydropyridine-pyridine redox system, involving compounds similar to this compound, has been employed to enhance the delivery of quaternary pyridinium salts through biological membranes, demonstrating the potential of such compounds in improving drug delivery (Bodor et al., 1975; Bodor et al., 1976).

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often included in the compound’s Material Safety Data Sheet (MSDS). Unfortunately, the specific safety and hazard information for “2-(1-Cyclopropylethoxy)-4-methylpyrimidine” is not available in the literature .

properties

IUPAC Name |

2-(1-cyclopropylethoxy)-4-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-5-6-11-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNKSMYSSZLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC(C)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)